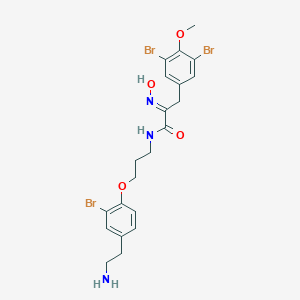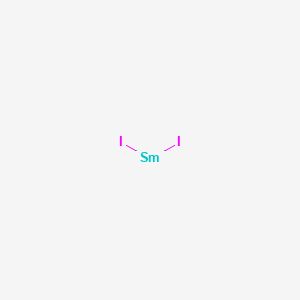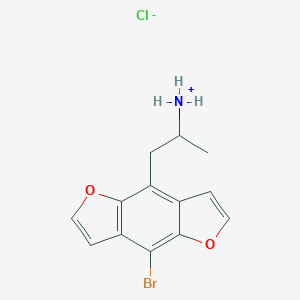
Bromo-DragonFLY (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-DragonFLY (hydrochloride): is a potent hallucinogenic compound belonging to the phenethylamine family. It is known for its long-lasting effects and high potency, often compared to lysergic acid diethylamide (LSD). The compound was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998 . Bromo-DragonFLY is named after its structural resemblance to a dragonfly, with two furan rings on opposite sides of a central phenyl ring .
Mecanismo De Acción
Bromo-DragonFLY (hydrochloride) exerts its effects by acting as a potent full agonist for the 5-HT2A receptor . It also has high affinity for the 5-HT2C and 5-HT2B receptors . The compound’s interaction with these serotonin receptors leads to its hallucinogenic effects. Bromo-DragonFLY is also a monoamine oxidase A (MAO-A) inhibitor, which can increase serotonin levels in the brain and contribute to its psychoactive effects .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-DragonFLY (hydrochloride) begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system . The ring system is formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Bromo-DragonFLY as a racemic mixture of the R and S enantiomers .
Industrial Production Methods: Industrial production methods for Bromo-DragonFLY (hydrochloride) are not well-documented due to its classification as a research chemical and its association with recreational drug use. the synthetic route described above can be adapted for larger-scale production with appropriate safety and regulatory measures.
Análisis De Reacciones Químicas
Types of Reactions: Bromo-DragonFLY (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to hepatic metabolism, meaning it is not readily broken down by the liver. This resistance contributes to its long-lasting effects.
Common Reagents and Conditions:
Substitution: Elemental bromine is used for para-bromination.
Major Products: The major product formed from these reactions is Bromo-DragonFLY (hydrochloride) itself, with the final product being a racemic mixture of the R and S enantiomers .
Aplicaciones Científicas De Investigación
Bromo-DragonFLY (hydrochloride) has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor . The compound’s high affinity for these receptors makes it valuable for research into the mechanisms of hallucinogenic drugs and their effects on the central nervous system . Additionally, Bromo-DragonFLY is used in forensic chemistry and toxicology to study its effects and detect its presence in biological samples .
Comparación Con Compuestos Similares
Similar Compounds:
2C-B-DRAGONFLY: A compound with a similar structure and effects to Bromo-DragonFLY, but with variations in its chemical composition.
Uniqueness: Bromo-DragonFLY (hydrochloride) is unique due to its high potency, long duration of action, and strong affinity for serotonin receptors. Its resistance to hepatic metabolism and inhibition of monoamine oxidase A further distinguish it from other similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bromo-DragonFLY (hydrochloride) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["2-bromo-4,5-dimethoxyphenylacetonitrile", "1-(2,5-dimethoxyphenyl)-2-nitropropene", "ethylamine", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium acetate", "ethanol"], "Reaction": ["Step 1: The starting material 2-bromo-4,5-dimethoxyphenylacetonitrile is reacted with ethylamine in ethanol to form 2-bromo-4,5-dimethoxyphenylacetamide.", "Step 2: The amide is then reduced with sodium borohydride in ethanol to produce 2-bromo-4,5-dimethoxyphenylacetaminde.", "Step 3: The resulting amine is then reacted with 1-(2,5-dimethoxyphenyl)-2-nitropropene in the presence of acetic acid and sodium acetate to form Bromo-DragonFLY.", "Step 4: The final product is obtained as the hydrochloride salt by treating with hydrochloric acid and sodium hydroxide."] } | |
Número CAS |
219986-78-4 |
Fórmula molecular |
C13H13BrClNO2 |
Peso molecular |
330.60 g/mol |
Nombre IUPAC |
1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H |
Clave InChI |
YDIDKNSMQNPNFC-UHFFFAOYSA-N |
SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-] |
SMILES canónico |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl |
Sinónimos |
8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



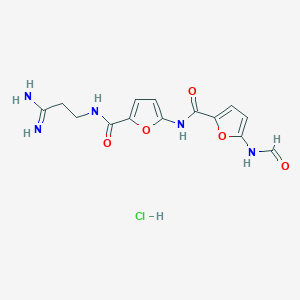
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)

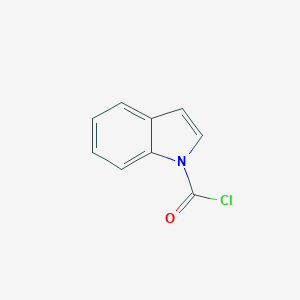

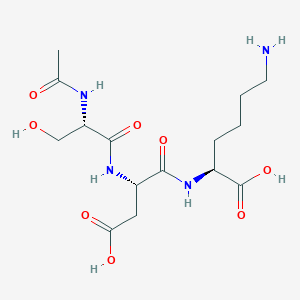

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)
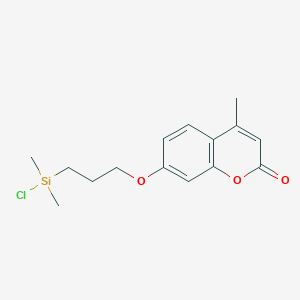
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)


